

# A-Technical-Guide-to-4-Amino-3-ethylbenzoic-Acid-and-Its-Isomers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Amino-3-ethylbenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Amino-3-ethylbenzoic acid**, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. The document elucidates the structural formula, physicochemical properties, and isomeric landscape of this molecule. A key focus is placed on the positional isomers, detailing their unique characteristics and the analytical methodologies required for their differentiation. This guide is intended to serve as a foundational resource for professionals engaged in research and development, offering both theoretical insights and practical guidance.

## Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern drug discovery and material science. The specific nature and placement of functional groups on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. **4-Amino-3-ethylbenzoic acid**, with its amino, ethyl, and carboxylic acid moieties, presents a versatile scaffold for the synthesis of novel compounds. Understanding its structure and the nuances of its isomers is paramount for its effective utilization in targeted applications.

# Core Compound: 4-Amino-3-ethylbenzoic Acid

## Structural Formula and Chemical Identity

**4-Amino-3-ethylbenzoic acid** is an organic compound with the molecular formula C9H11NO2. [1][2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and an ethyl group. The IUPAC name for this compound is **4-amino-3-ethylbenzoic acid**.[1]

Key Identifiers:

- Molecular Formula: C9H11NO2[1][2][3]
- Molecular Weight: 165.19 g/mol [1][2]
- CAS Number: 51688-75-6[1][2]

The structural arrangement of the functional groups is crucial. The amino group is positioned para to the carboxylic acid, and the ethyl group is ortho to the amino group and meta to the carboxylic acid.

Caption: 2D Structure of **4-Amino-3-ethylbenzoic acid**

## Physicochemical Properties

A summary of the key computed and experimental properties of **4-Amino-3-ethylbenzoic acid** is presented below. These properties are critical for predicting its behavior in various solvents and biological systems.

Property	Value	Source
Molecular Weight	165.19 g/mol	PubChem[1]
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	165.078978594 Da	PubChem[1]
Purity	min 98%	Various Suppliers[2][3]

## Isomeric Landscape of C9H11NO2

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a substituted benzene ring like **4-Amino-3-ethylbenzoic acid**, positional isomerism is the most significant type.[4] This arises from the different possible arrangements of the amino, ethyl, and carboxylic acid groups on the benzene ring.

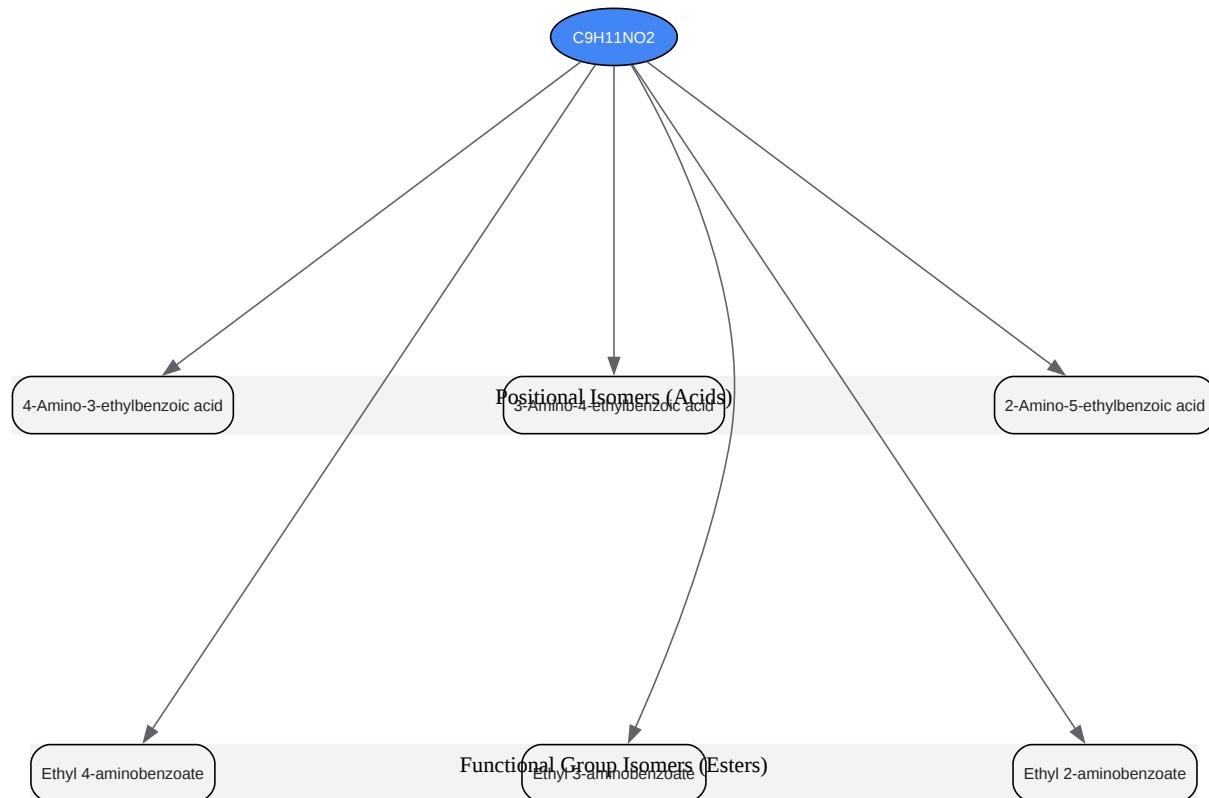
## Key Positional Isomers

The relative positions of the three substituents on the benzene ring can vary, leading to a number of positional isomers. Each isomer possesses a unique set of physical and chemical properties that can significantly impact its biological activity and synthetic utility.[5]

Below is a comparative table of some key positional isomers of ethylaminobenzoic acid. Note that this is not an exhaustive list, but represents some of the common variations.

IUPAC Name	CAS Number	Key Structural Difference
4-Amino-3-ethylbenzoic acid	51688-75-6	Amino and Carboxyl groups are para; Ethyl is ortho to Amino.
3-Amino-4-ethylbenzoic acid	20635-46-3	Amino and Carboxyl groups are meta; Ethyl is para to Amino.
2-Amino-5-ethylbenzoic acid	6970-17-8	Amino and Carboxyl groups are ortho; Ethyl is meta to Amino.
Ethyl 4-aminobenzoate (Benzocaine)	94-09-7	Functional group isomer (ester). <a href="#">[6]</a>
Ethyl 3-aminobenzoate	582-33-2	Functional group isomer (ester). <a href="#">[7]</a> <a href="#">[8]</a>
Ethyl 2-aminobenzoate	87-25-2	Functional group isomer (ester). <a href="#">[9]</a> <a href="#">[10]</a>

Note: The table includes functional group isomers (esters) for a broader perspective on the isomeric landscape.



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Caption: Isomeric Landscape of C9H11NO2

## Analytical Differentiation of Isomers

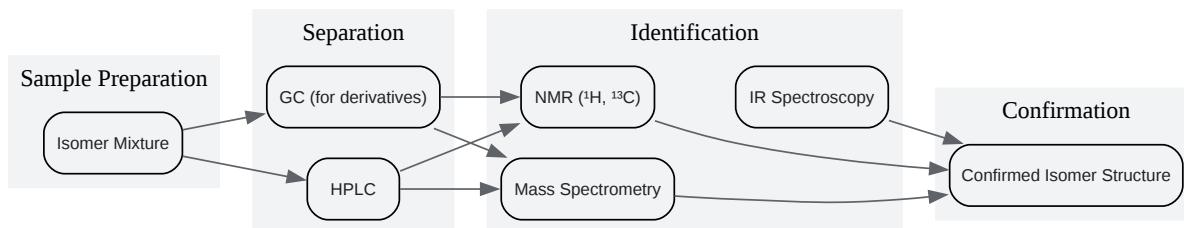
Distinguishing between positional isomers is a critical task in quality control and research. Spectroscopic and chromatographic techniques are indispensable for this purpose.

## Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-donating amino group and the electron-withdrawing carboxylic acid group. For instance, the splitting pattern of the aromatic protons in **4-Amino-3-ethylbenzoic acid** will be distinct from its isomers due to the different symmetry and electronic environment.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (N-H stretches of the amino group, O-H and C=O stretches of the carboxylic acid). While it may not definitively distinguish all positional isomers on its own, subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can provide corroborating evidence.
- Mass Spectrometry (MS): While isomers will have the same molecular ion peak, their fragmentation patterns under techniques like electron ionization (EI-MS) can differ. These differences can be used to distinguish between them.

## Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomers. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the subtle differences in polarity between the isomers can be exploited to achieve baseline separation.
- Gas Chromatography (GC): For more volatile derivatives (e.g., the methyl or ethyl esters of the benzoic acids), GC can be an effective separation technique. The choice of the GC column's stationary phase is critical for resolving the isomers.



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Caption: Analytical Workflow for Isomer Differentiation

## Synthesis and Reactivity Considerations

The synthesis of a specific isomer of ethylaminobenzoic acid requires careful selection of starting materials and reaction conditions to control the regioselectivity of the substitutions. For example, the synthesis of 4-amino-3-methylbenzoic acid often involves the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid.[11] A similar strategy could be employed for the ethyl analogue.

The reactivity of the aromatic ring is influenced by the interplay of the activating amino group and the deactivating carboxylic acid group. The ethyl group, being a weak activator, also plays a role. These factors determine the preferred sites for further electrophilic substitution reactions.

## Applications in Research and Development

Substituted aminobenzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. For instance, derivatives of aminobenzoic acids have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[12] The specific isomeric form is often critical to the desired biological activity.

## Conclusion

**4-Amino-3-ethylbenzoic acid** and its isomers represent a rich area of study for chemists and pharmacologists. A thorough understanding of their structural nuances, physicochemical

properties, and analytical differentiation is essential for harnessing their full potential in the development of new therapeutics and materials. This guide provides a foundational framework for professionals working with these versatile compounds.

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